3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid
Description
3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound featuring a fused thieno[2,3-b]quinoline core. This structure includes a tetrahydroquinoline moiety fused with a thiophene ring, an amino group at position 3, and a carboxylic acid group at position 2.
Properties
IUPAC Name |
3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-7-5-6-3-1-2-4-8(6)14-11(7)17-10(9)12(15)16/h5H,1-4,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKHXXVKKOXGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and quinoline derivatives under controlled conditions. For instance, a mixture of a thieno derivative and a quinoline precursor can be refluxed in the presence of a suitable catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce fully reduced thienoquinoline compounds.
Scientific Research Applications
3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid is a specialty chemical product used in proteomics research . One study mentions using this compound Et ester as a starting material to achieve unusual oxidative dimerization .
While the search results do not provide extensive details on the applications of this compound, they do offer some related information:
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Related compounds:
- 3-Amino-5,6,7,8-tetrahydrothieno(2,3-b)quinoline-2-carboxamide: This compound, also known as 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, has a molecular formula of C12H13N3OS . It has several synonyms and identifiers, including CAS number 315248-91-0 and DTXSID50354883 . According to GHS classifications, it can be toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
- Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate: This compound has the molecular formula C14H16N2O2S .
- 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: This molecule has fluorescent properties and induces differentiation in PC12 cells .
- (3-AMINO-5,6,7,8-TETRAHYDROTHIENO(2,3-B)QUINOLIN-2-YL)(3-METHOXYPHENYL)METHANONE: This compound has the molecular formula C19H18N2O2S and CAS number 401580-16-3 .
- Safety and Hazards:
Mechanism of Action
The mechanism by which 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cell signaling pathways and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline derivatives is highly sensitive to substituent variations. Below is a systematic comparison with key analogs:
Key Findings
Carboxamide vs. Carboxylic Acid: Carboxamide derivatives (e.g., Compound 1) exhibit superior cytotoxicity compared to carboxylic acid or nitrile analogs. This is attributed to enhanced cell permeability and target binding via hydrogen-bonding interactions .
Role of the 5-Oxo Group :
- The 5-oxo moiety in Compounds 1 and 7 correlates with potent anticancer activity. It may stabilize interactions with enzymes like PLC-γ or glycosyltransferases involved in GSL metabolism .
Substituent Effects on Activity :
- Chlorophenyl vs. Naphthyl : Chlorophenyl-substituted analogs (Compound 1) show higher cytotoxicity than naphthyl derivatives, likely due to optimized hydrophobic interactions with target proteins .
- Thiazolyl Group (VGTI-A3) : Redirects activity from anticancer to antiviral, demonstrating structural flexibility in target engagement .
Functional Group Replacements :
- Nitrile Group : The carbonitrile analog () lacks cytotoxic effects but induces neuronal differentiation, highlighting the impact of electronic properties on biological function .
Pharmacokinetic and Solubility Considerations
- Solubility : Carboxamide derivatives generally exhibit lower solubility than carboxylic acids, necessitating formulation optimizations. For example, VGTI-A3’s low solubility prompted the synthesis of analogs like VGTI-A3-03 .
- Metabolic Stability : Electron-withdrawing groups (e.g., chloro, nitro) may enhance metabolic stability by reducing oxidative degradation .
Biological Activity
3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid (CAS Number: 352454-15-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 244.30 g/mol. The compound features a thienoquinoline structure that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 244.30 g/mol |
| CAS Number | 352454-15-0 |
| MDL Number | MFCD00487242 |
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to thienoquinolines. For instance, derivatives of thieno[2,3-b]quinoline have shown promising results against various cancer cell lines. In vitro studies demonstrated that these compounds exhibit cytotoxicity against MCF-7 breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: A study assessing the anticancer activity of related compounds found that certain derivatives exhibited IC50 values in the nanomolar range against MCF-7 cells. The structure-activity relationship indicated that modifications at specific positions significantly enhanced anticancer activity .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various protein kinases. Notably, it has shown potential as a selective inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases and cancer.
Table: Kinase Inhibitory Activity
| Compound | Kinase Target | IC50 (μM) |
|---|---|---|
| This compound | DYRK1A | 0.031 |
| Related Derivative | CLK1 | 0.045 |
| Related Derivative | CDK9 | 0.067 |
The data indicates that structural modifications can lead to significant increases in selectivity and potency against specific kinases .
The mechanism by which this compound exerts its biological effects primarily involves the modulation of signaling pathways associated with cell growth and apoptosis. By inhibiting key kinases such as DYRK1A and CLK1, this compound disrupts critical pathways involved in cancer cell survival and proliferation.
Toxicity and Safety Profile
While the compound exhibits promising biological activities, it is also classified as an irritant. Safety assessments must be conducted to evaluate its toxicity profile before further clinical applications can be considered .
Q & A
Basic Research Question
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .
- Handling : Use desiccants (e.g., silica gel) in storage environments to avoid moisture-induced degradation .
Advanced Research Question
Conduct accelerated stability studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation products via LC-MS to identify labile moieties (e.g., thiophene ring oxidation) .
How can researchers design experiments to evaluate its antibacterial activity?
Basic Research Question
- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones to standard antibiotics (e.g., ampicillin) .
- MIC determination : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL .
Advanced Research Question
Investigate mechanistic pathways via:
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Resistance profiling : Serial passage assays to monitor mutation rates under sub-MIC exposure .
How can contradictory data in biological activity studies be resolved?
Basic Research Question
- Replicate experiments under standardized conditions (e.g., same bacterial strain, growth phase).
- Validate purity : HPLC ≥95% purity to rule out impurities as confounding factors .
Advanced Research Question
- Meta-analysis : Compare results across studies using statistical tools (e.g., Mann-Whitney test for nonparametric data). Identify variables like solvent choice (DMSO vs. water) that may alter bioavailability .
What strategies are effective for elucidating structure-activity relationships (SAR)?
Advanced Research Question
- Derivatization : Modify substituents (e.g., replacing the 3-amino group with alkyl/aryl analogs) and assess impact on activity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase .
How can regioselectivity challenges in functionalization be addressed?
Advanced Research Question
- Protecting group strategies : Temporarily block reactive sites (e.g., Boc-protection of amines) during synthetic steps .
- Directed metalation : Use lithiation (e.g., LDA) at specific positions guided by steric/electronic effects .
What safety protocols are essential for laboratory handling?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Emergency measures : Eyewash stations and ventilation systems (≥12 air changes/hour) .
Advanced Research Question
- Toxicity screening : Perform in vitro cytotoxicity assays (e.g., HepG2 cell viability) to establish safe handling thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
